molecular formula C23H23N3O2 B1264236 (15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1264236
M. Wt: 373.4 g/mol
InChI Key: ALDXEYSYIRNXBH-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4163 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Data

A study by Nisar et al. (2010) in "Natural Product Communications" provides detailed stereochemistry and complete 1H and 13C NMR spectroscopic data assignments for compounds similar to the queried molecule. This research contributes to understanding the molecular structure and properties of such complex molecules (Nisar et al., 2010).

Molecular Structure Analysis

The research conducted by Dos Santos et al. (2001) in "Magnetic Resonance in Chemistry" describes an NMR study of a similar compound. This study helps in elucidating the molecular structure and bonding characteristics, essential for understanding the applications of such compounds (Dos Santos et al., 2001).

Chiral Resolution and Simulation Studies

Ali et al. (2020) in "Separation and Purification Technology" discuss the chiral resolution of stereomers of compounds with structures similar to the queried molecule. The study also includes simulation studies to understand the binding energies and separation mechanisms, crucial for pharmaceutical applications (Ali et al., 2020).

Macrocyclic Ligands and Metal Complexes

Research by Costa and Delgado (1993) in "Inorganic Chemistry" elaborates on the synthesis of macrocyclic compounds containing structures akin to the queried molecule and their metal complexes. This is significant in the field of coordination chemistry and potential applications in catalysis (Costa & Delgado, 1993).

Photochemical Reactions

A study by Yoshioka et al. (1991) in "Journal of The Chemical Society-Perkin Transactions 1" investigates the photochemical reactions of compounds related to the queried molecule. This research can provide insights into the reactivity and potential photochemical applications of such compounds (Yoshioka et al., 1991).

Catalyst Structure Influence

Yang et al. (2018) in "Dalton Transactions" explore the influence of catalyst structures on the cycloaddition reactions of compounds structurally related to the queried molecule. This information is valuable in understanding the role of these compounds in catalysis and reaction mechanisms (Yang et al., 2018).

Methyl Rearrangement Studies

Handelsman-Benory et al. (2000) in "Tetrahedron" focus on the methyl rearrangement in compounds similar to the queried molecule. Such studies are critical in understanding the thermal behavior and stability of these compounds (Handelsman-Benory et al., 2000).

Supramolecular Structures

Low et al. (2002) in "Acta Crystallographica Section C" describe the supramolecular structures of compounds with a similar chemical framework. This research is vital for understanding intermolecular interactions and potential applications in material science (Low et al., 2002).

Synthesis and Characterization

Singh and Singh (1995) in "Transition Metal Chemistry" discuss the synthesis and characterization of macrocyclic ligands related to the queried molecule. This provides a foundation for understanding the chemical synthesis and potential applications of these compounds (Singh & Singh, 1995).

properties

Product Name

(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O2/c1-14-7-6-8-15(11-14)13-25-21(27)19-12-17-16-9-4-5-10-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1

InChI Key

ALDXEYSYIRNXBH-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
Reactant of Route 3
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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